molecular formula C16H13Cl2N5O2 B11312967 3,5-dichloro-4-ethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

3,5-dichloro-4-ethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11312967
M. Wt: 378.2 g/mol
InChI Key: SCDGJHBCGVGMIF-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-ethoxy-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of dichloro, ethoxy, and tetrazolyl functional groups attached to a benzamide core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-ethoxy-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Nitration: The starting material, 3,5-dichloro-4-ethoxyaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine using catalytic hydrogenation or other reducing agents.

    Tetrazole Formation: The amine is reacted with sodium azide and a suitable catalyst to form the tetrazole ring.

    Amidation: Finally, the tetrazole-containing amine is coupled with 4-chlorobenzoyl chloride to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, greener solvents, and more efficient catalysts to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-ethoxy-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield aldehydes or carboxylic acids, while substitution of chlorine atoms can introduce various functional groups.

Scientific Research Applications

3,5-Dichloro-4-ethoxy-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-ethoxy-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to active sites and inhibit enzyme activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: A key intermediate in the synthesis of hexaflumuron, an insecticide.

    4-Amino-2,6-dichlorophenol: Another intermediate used in the production of various agrochemicals.

Uniqueness

3,5-Dichloro-4-ethoxy-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of the tetrazole ring, which imparts specific biological activity and chemical reactivity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H13Cl2N5O2

Molecular Weight

378.2 g/mol

IUPAC Name

3,5-dichloro-4-ethoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C16H13Cl2N5O2/c1-2-25-15-13(17)7-10(8-14(15)18)16(24)20-11-3-5-12(6-4-11)23-9-19-21-22-23/h3-9H,2H2,1H3,(H,20,24)

InChI Key

SCDGJHBCGVGMIF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)N3C=NN=N3)Cl

Origin of Product

United States

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